REACTION_SMILES
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[CH3:1][C:2]1([CH3:19])[C:3]([C:9](=[O:10])[O:11][CH2:12][CH3:13])([C:14]([O:15][CH2:16][CH3:17])=[O:18])[CH:4]1[CH:5]=[C:6]([Cl:7])[Cl:8].[ClH:31].[N:20]12[CH2:21][CH2:22][CH2:23][N:24]=[C:25]1[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]2.[c:32]1([CH3:33])[c:34]([CH3:35])[cH:36][cH:37][cH:38][cH:39]1>>[CH3:1][C:2]1([CH3:19])[CH:3]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH:4]1[CH:5]=[C:6]([Cl:7])[Cl:8]
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Name
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CCOC(=O)C1(C(=O)OCC)C(C=C(Cl)Cl)C1(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1(C(=O)OCC)C(C=C(Cl)Cl)C1(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
|
|
Type
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product
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Smiles
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CCOC(=O)C1C(C=C(Cl)Cl)C1(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2]1([CH3:19])[C:3]([C:9](=[O:10])[O:11][CH2:12][CH3:13])([C:14]([O:15][CH2:16][CH3:17])=[O:18])[CH:4]1[CH:5]=[C:6]([Cl:7])[Cl:8].[ClH:31].[N:20]12[CH2:21][CH2:22][CH2:23][N:24]=[C:25]1[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]2.[c:32]1([CH3:33])[c:34]([CH3:35])[cH:36][cH:37][cH:38][cH:39]1>>[CH3:1][C:2]1([CH3:19])[CH:3]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH:4]1[CH:5]=[C:6]([Cl:7])[Cl:8]
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Name
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CCOC(=O)C1(C(=O)OCC)C(C=C(Cl)Cl)C1(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1(C(=O)OCC)C(C=C(Cl)Cl)C1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1C
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1C(C=C(Cl)Cl)C1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |